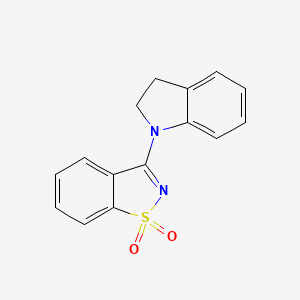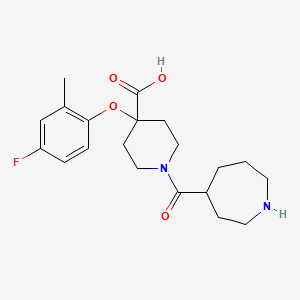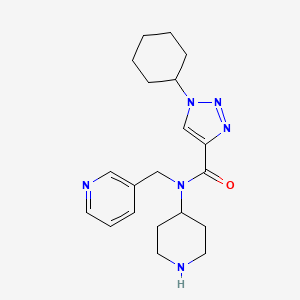![molecular formula C21H26N2O4 B5375876 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)
1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime, also known as PPD-Dioxime, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of dioximes, which are known for their chelating properties and ability to form complexes with metals. The unique structure of PPD-Dioxime makes it an attractive candidate for various applications in chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime is based on its ability to form complexes with metal ions. The dioxime moiety in 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime acts as a chelating agent, binding to metal ions through its two nitrogen atoms. The resulting complex is stable and can be used for various applications, such as catalysis and metal ion detection.
Biochemical and Physiological Effects:
1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime can inhibit the growth of cancer cells in vitro. The mechanism of this effect is not well understood and requires further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime is its ability to form stable complexes with metal ions. This property makes it an attractive candidate for various applications in chemistry and biology. Additionally, 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime is relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime is its potential toxicity. The compound has not been extensively studied for its toxicity, and caution should be exercised when handling it. Additionally, 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime may not be suitable for all applications, as its properties may not be optimal for certain experiments.
Direcciones Futuras
There are several future directions for research on 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime. One area of interest is the development of new applications for the compound in catalysis and metal ion detection. Additionally, further investigation is needed to understand the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime and its potential effects on biological systems. Finally, studies on the toxicity and safety of 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime are needed to ensure its safe use in scientific research.
Métodos De Síntesis
1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime can be synthesized by reacting 4,4'-diaminodiphenyl ether with 1,5-pentanedial in the presence of sodium hydroxide. The resulting product is then treated with ethanolic hydroxylamine to form the dioxime derivative. This synthesis method has been optimized to yield high purity and high yield of 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime.
Aplicaciones Científicas De Investigación
1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been extensively studied for its potential applications in scientific research. One of the main applications is as a chelating agent for metal ions. 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been shown to form stable complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been used in various analytical techniques, such as spectrophotometry and electrochemistry.
Another application of 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime is in the field of catalysis. 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been shown to catalyze various reactions, such as the oxidation of alcohols and the reduction of nitroarenes. The catalytic activity of 1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime is attributed to its ability to form complexes with metal ions, which can act as active sites for catalysis.
Propiedades
IUPAC Name |
(NZ)-N-[1-[4-[5-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]pentoxy]phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-16(22-24)18-6-10-20(11-7-18)26-14-4-3-5-15-27-21-12-8-19(9-13-21)17(2)23-25/h6-13,24-25H,3-5,14-15H2,1-2H3/b22-16-,23-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOJHEJBSBNIGU-SWRBISBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol](/img/structure/B5375803.png)
![{4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5375819.png)

![methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5375837.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5375846.png)
![9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375852.png)
![N-(1-{2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}ethylidene)-4-methylbenzenesulfonamide](/img/structure/B5375856.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5375860.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5375886.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5375896.png)
![1,9-dimethyl-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375899.png)